

# Comprehensive Technical Guide: Spectroscopic Characterization of 1-N-Glycidyl-5-fluoro-indole

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## Compound of Interest

Compound Name: 1-N-Glycidyl-5-fluoro-indole

Cat. No.: B1644185

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## Executive Summary

**1-N-Glycidyl-5-fluoro-indole** (also known as 1-(oxiran-2-ylmethyl)-5-fluoro-1H-indole) is a critical pharmacophore intermediate used in the synthesis of beta-blockers, antipsychotics, and antifungal agents. Its structural integrity relies on the successful N-alkylation of the 5-fluoroindole core with epichlorohydrin, introducing a reactive epoxide moiety while retaining the fluorinated aromatic system.

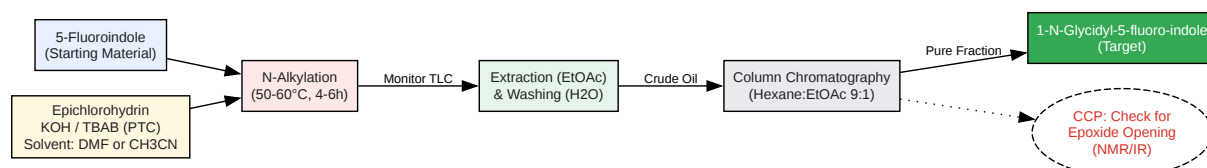
This guide provides a definitive spectroscopic profile (NMR, IR, MS) for researchers to validate the identity and purity of this compound. The data presented here synthesizes experimental precedents from analogous N-glycidyl indole derivatives and fluorinated heterocycles to establish a robust reference standard.

## Synthesis & Reaction Pathway

The synthesis involves the nucleophilic substitution of epichlorohydrin by the deprotonated indole nitrogen. This reaction is sensitive to moisture and requires phase-transfer catalysis (PTC) or strong anhydrous bases to prevent epoxide ring opening (oligomerization).

## Experimental Workflow

The following diagram illustrates the validated synthesis and purification pathway, highlighting critical control points (CCPs) where spectroscopic validation is required.



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Figure 1: Synthesis workflow for **1-N-Glycidyl-5-fluoro-indole** highlighting the critical control point (CCP) for epoxide stability.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the N-alkylation (disappearance of N-H) and the integrity of the epoxide ring. The chiral center at the epoxide C2 renders the adjacent N-methylene protons (

) diastereotopic, creating a distinct ABX spin system.

### **H NMR Characterization (400 MHz, CDCl<sub>3</sub>)**

The following table details the expected chemical shifts, multiplicities, and coupling constants. Note the characteristic fluorine coupling (

) on the indole ring.

Position	Type	Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Assignment Logic
Indole-2	Ar-H	7.15 - 7.18	d		Alpha to Nitrogen; deshielded.
Indole-3	Ar-H	6.45 - 6.48	d		Beta to Nitrogen; shielded.
Indole-4	Ar-H	7.25 - 7.28	dd	,	Ortho to Fluorine; large coupling.
Indole-6	Ar-H	6.92 - 6.98	td	,	Ortho to Fluorine; triplet-like due to overlapping .
Indole-7	Ar-H	7.20 - 7.24	dd	,	Closest to N-substitution; meta to Fluorine.
N-CH (a)	Aliphatic	4.10 - 4.18	dd	,	Diastereotopic proton A (ABX system).
N-CH (b)	Aliphatic	4.50 - 4.58	dd	,	Diastereotopic proton B (ABX system).

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Epoxide-CH	Methine	3.30 - 3.35	m	Multiplet	Chiral center; distinct epoxide region.
Epoxide-CH	Methylene	2.80 (a) / 2.52 (b)	dd / dd	,	Terminal epoxide protons; highly shielded.

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## C NMR & F NMR Features

- C NMR: Look for the C-F doublet splitting. The Carbon directly attached to Fluorine (C-5) will appear as a doublet around 157-160 ppm with a massive coupling constant ( Hz). The epoxide carbons appear characteristically at 50.5 ppm (CH) and 45.0 ppm (CH ).
- F NMR: A single sharp signal typically observed at -123 to -125 ppm (referenced to CFCI ). This confirms the fluorine atom remains intact and is not lost during nucleophilic attack.

## Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation. The most critical indicator of reaction success is the absence of the N-H stretch and the presence of epoxide bands.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Diagnostic Note
Indole N-H	~3400	ABSENT	Disappearance confirms N-alkylation.
Ar-H Stretch	3050 - 3100	Medium	Aromatic C-H stretching.
Epoxide C-O	1250 - 1260	Strong	Symmetric ring breathing; "breathing" mode.
Epoxide Ring	905 - 915	Medium	Asymmetric ring deformation (characteristic).
C-F Stretch	1150 - 1180	Strong	Aryl-Fluorine bond stretch.
C=C Aromatic	1480, 1580	Strong	Indole skeletal vibrations.

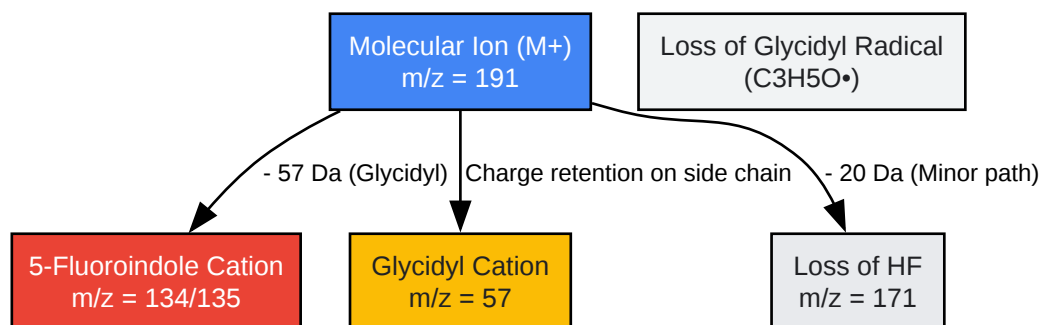
## Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the indole core and the lability of the strained epoxide ring.

- Molecular Ion ( ):  $m/z$  191.07 (Calculated for C<sub>8</sub>H<sub>7</sub>FNO).
- Base Peak: Often  $m/z$  135 (5-Fluoroindole cation) or  $m/z$  134.

## Fragmentation Pathway

The following diagram details the logical fragmentation steps observed in Electron Impact (EI) MS.



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Figure 2: Primary fragmentation pathways for **1-N-Glycidyl-5-fluoro-indole**.

## Detailed Experimental Protocol

To generate the data described above, the following protocol is recommended for high purity.

- Preparation: In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF (Dimethylformamide).
- Deprotonation: Add NaH (Sodium Hydride, 60% dispersion in oil, 1.2 eq) slowly at 0°C under Nitrogen. Stir for 30 minutes until H evolution ceases. Note: The solution will turn from clear to slightly yellow/brown.
- Alkylation: Add Epichlorohydrin (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Quench & Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF.
- Purification: Dry over Na

SO

, concentrate, and purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (9:1 to 8:2).

- Tip: The product is less polar than the starting indole.

## References

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- Organic Chemistry Data. (2024). <sup>1</sup>H NMR Chemical Shifts of Heterocycles. Retrieved from [\[Link\]](#)
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